molecular formula C14H13F3N2O B12452558 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole

4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole

Cat. No.: B12452558
M. Wt: 282.26 g/mol
InChI Key: VHYDRXSHVMBRID-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole include other indazole derivatives such as:

  • 1-Phenyl-3-trifluoromethyl-1H-indazole
  • 5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole
  • 4,5,6,7-Tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole

These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C14H13F3N2O

Molecular Weight

282.26 g/mol

IUPAC Name

1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-5-ol

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)13-11-8-10(20)6-7-12(11)19(18-13)9-4-2-1-3-5-9/h1-5,10,20H,6-8H2

InChI Key

VHYDRXSHVMBRID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C(=NN2C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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